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Compound of Interest

Compound Name: 2-Fluorophenoxyacetonitrile

Cat. No.: B155229

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile with potential applications in
medicinal chemistry and materials science. This technical guide provides a comprehensive
overview of its chemical properties, structural features, and key data for researchers. While
experimental data for this specific compound is not widely available in public literature, this
guide consolidates known information and provides context based on related compounds. This
document is intended to serve as a foundational resource for scientists engaged in the
synthesis, characterization, and application of 2-Fluorophenoxyacetonitrile.

Chemical Identity and Physical Properties

2-Fluorophenoxyacetonitrile is an organic compound featuring a fluorophenoxy group
attached to an acetonitrile moiety. The fluorine atom is positioned at the ortho position of the
phenyl ring.

Table 1: Chemical Identifiers and Physical Properties of 2-Fluorophenoxyacetonitrile
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Property Value Source

IUPAC Name (e N/A
Fluorophenoxy)acetonitrile

CAS Number 137988-23-9 N/A

Molecular Formula CsHeFNO N/A

Molecular Weight 151.14 g/mol N/A

Purity > 96% [1]

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility Not available

Chemical Structure

The chemical structure of 2-Fluorophenoxyacetonitrile is characterized by a benzene ring
substituted with a fluorine atom and an O-linked acetonitrile group.

Table 2: Structural Information for 2-Fluorophenoxyacetonitrile

Representation Value

SMILES FC1=CC=CC=C10OCC#N

InChl=1S/C8H6FNO/c9-8-4-2-1-3-7(8)10-5-6-
11/h1-4H,5H2

InChl

Structural Diagram:

Caption: 2D structure of 2-Fluorophenoxyacetonitrile.

Spectroscopic Data (Predicted and Comparative)
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Direct experimental spectroscopic data for 2-Fluorophenoxyacetonitrile is not readily
available in the public domain. The following information is based on predictions and data from
structurally similar compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-Fluorophenoxyacetonitrile is expected to show signals
corresponding to the aromatic protons and the methylene protons. The aromatic region (around
7.0-7.5 ppm) will likely display complex multiplets due to coupling with the fluorine atom and
adjacent protons. The methylene protons adjacent to the oxygen and cyano group are
expected to appear as a singlet further downfield.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile
carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic
carbons will show signals in the aromatic region, with the carbon attached to the fluorine
showing a characteristic coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following
functional groups:

C=N stretch: A sharp, medium-intensity band around 2240-2260 cm~1.

e C-O-C stretch (aromatic ether): Strong bands in the region of 1200-1275 cm~* (asymmetric)
and 1020-1075 cm~* (symmetric).

e C-F stretch (aromatic): A strong band in the region of 1100-1400 cm™1.
e C-H stretch (aromatic): Bands above 3000 cm~1.

e C-H stretch (aliphatic): Bands below 3000 cm™1.

Mass Spectrometry (Predicted)
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The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 151.14.
Fragmentation patterns would likely involve the loss of the cyano group (-CN), the
cyanomethoxy group (-OCH2CN), and potentially cleavage of the phenyl ring.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 2-
Fluorophenoxyacetonitrile is not available in the searched literature. However, a general and
plausible synthetic route would involve the Williamson ether synthesis.

Proposed Synthetic Pathway:

Click to download full resolution via product page

Williamson Ether Synthesis ]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b155229#2-
fluorophenoxyacetonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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